N-[(2-methylphenyl)methyl]piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-2-3-7-12(11)10-16-14(17)13-8-4-5-9-15-13/h2-3,6-7,13,15H,4-5,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGMSRBMSAPPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]piperidine-2-carboxamide typically involves the reaction of 2-methylbenzylamine with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-[(2-methylphenyl)methyl]piperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Compound 5)
- Structural Difference : The aromatic substituent is a 2,6-dimethylphenyl group directly attached to the carboxamide nitrogen, rather than a 2-methylbenzyl group.
- Synthesis : Synthesized via chiral resolution of racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide using L-(−)-dibenzoyl tartaric acid, achieving 59% yield and 99.98% purity after ethyl acetate purification .
- Key Advantage: Higher stereochemical purity compared to non-chiral analogs, making it suitable for enantioselective applications.
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide
Modifications to the Piperidine Core
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide (Compound 18)
- Structural Difference : The carboxamide is at position 4 of the piperidine ring, and the substituent includes a bulky tert-butylphenyl group and a phenyl-pyridinylmethyl moiety.
N-(2-Hydroxyethyl)piperidine Derivatives
- Structural Difference : Hydroxyethyl groups replace the carboxamide or aromatic substituents (e.g., N-(2-hydroxyethyl)piperidine).
- Physicochemical Impact : Increased hydrophilicity compared to N-[(2-methylphenyl)methyl]piperidine-2-carboxamide, favoring solubility in aqueous systems but reducing membrane permeability .
Complex Derivatives with Additional Functional Groups
(2S,4R)-N-{(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-4-tert-butyl-1-{N-[(trifluoromethyl)sulfonyl]-L-valyl}piperidine-2-carboxamide (C49)
Research Findings and Implications
- Synthetic Efficiency : Chiral resolution (as in ) offers a viable route for high-purity enantiomers but may incur higher costs compared to direct synthesis of achiral analogs.
- Toxicity Trends : The presence of electron-donating groups (e.g., methoxy in ) correlates with acute toxicity, suggesting that substituent choice critically impacts safety profiles.
- Structural Flexibility : Piperidine-2-carboxamide derivatives (e.g., target compound) exhibit greater conformational adaptability than 4-carboxamide analogs (e.g., ), which may influence target engagement.
Biological Activity
N-[(2-methylphenyl)methyl]piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 2-methylphenyl group. Its structure can be represented as follows:
This compound's unique substitution pattern on the aromatic ring influences its chemical reactivity and biological activity, making it a valuable candidate for various research applications.
The mechanism of action for this compound involves interactions with specific molecular targets within the body. It is believed to modulate the activity of various receptors and enzymes, leading to diverse biological effects. These interactions may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Modulation : It has shown potential in affecting the activity of kinases, proteases, and other enzymes involved in critical cellular processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against specific bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have reported that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 4.98 - 14.65 |
| HepG2 | 2.43 - 7.84 |
The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may inhibit neurotransmitter uptake, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated several piperidine derivatives, including this compound, demonstrating their ability to induce apoptosis in cancer cells and inhibit microtubule assembly at concentrations as low as 20 μM .
- Neuroprotective Potential : Another study highlighted the effects of piperidine derivatives on neuronal health, suggesting that they could stabilize membrane integrity and protect against excitotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-methylphenyl)methyl]piperidine-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves coupling a piperidine-2-carboxamide core with a 2-methylbenzyl group. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC for efficient condensation between the carboxylic acid and amine precursors.
- Catalysis : Palladium or copper catalysts may enhance cross-coupling reactions for aromatic substitutions (e.g., introducing the 2-methylphenyl group) .
- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing This compound, and how should data interpretation be approached?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 2-methylphenyl), piperidine ring protons (δ 1.5–3.0 ppm), and amide NH (δ ~5.5–6.0 ppm, broad).
- ¹³C NMR : Confirm carbonyl (C=O) at δ ~165–175 ppm and aromatic carbons (δ ~125–140 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS detects the molecular ion peak (e.g., [M+H]⁺ at m/z ~275) and fragmentation patterns to verify structural integrity .
- Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm functional groups .
Q. What in vitro assays are suitable for initial pharmacological screening of This compound?
- Enzyme Inhibition Assays : Test against proteases (e.g., caspases, serine proteases) using fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) to determine binding affinity (Kᵢ).
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for This compound across different assays?
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive/negative controls (e.g., staurosporine for cytotoxicity).
- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding kinetics alongside enzyme assays) .
- Solubility Considerations : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference. Pre-test solubility in assay buffers .
Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of This compound derivatives?
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or piperidine (e.g., 4-methylpiperidine) groups to assess steric/electronic effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., proteases or receptors) .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .
Q. How can impurities formed during the synthesis of This compound be identified and mitigated?
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for better resolution .
- Process Optimization : Reduce side reactions by controlling temperature (e.g., 0–5°C for acid chloride formation) and moisture levels (argon atmosphere) .
- Crystallization Strategies : Use anti-solvents (e.g., hexane) to precipitate pure product and remove soluble impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
